N-(3,4-dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide

Carbonic anhydrase inhibition Isoenzyme selectivity Benzylsulfamide SAR

This asymmetric benzylsulfamide (C₁₇H₂₂N₂O₅S) is the optimal enabling intermediate for stepwise N-functionalization, providing built-in orthogonality via differential TFA cleavage of the DMPM/MPM arms, which eliminates a synthetic step compared to symmetric bis-benzylsulfamides (Göksu et al., 2014). Its unique 3,4-dimethoxy/4-methoxy substitution pattern delivers a distinct hCA I/II selectivity fingerprint and picomolar dual CA/AChE inhibition capability—properties absent in generic benzylsulfamide (CAS 104-22-3) or the symmetric N,N'-bis(3,4-dimethoxybenzyl) analog (CAS 337924-32-0). Procure for cathepsin D-targeted medicinal chemistry or panel screening.

Molecular Formula C17H22N2O5S
Molecular Weight 366.43
CAS No. 337924-42-2
Cat. No. B2551798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide
CAS337924-42-2
Molecular FormulaC17H22N2O5S
Molecular Weight366.43
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C17H22N2O5S/c1-22-15-7-4-13(5-8-15)11-18-25(20,21)19-12-14-6-9-16(23-2)17(10-14)24-3/h4-10,18-19H,11-12H2,1-3H3
InChIKeyZSFMTLDKUDYQGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide (CAS 337924-42-2): Structural Baseline for Asymmetric Bis-Benzylsulfamide Differentiation


N-(3,4-Dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide (CAS 337924-42-2) is an asymmetric N,N'-disubstituted sulfamide (C₁₇H₂₂N₂O₅S, MW 366.43) . It belongs to the benzylsulfamide class, a scaffold whose members have demonstrated nanomolar inhibition of human carbonic anhydrase (hCA) isoenzymes I and II [1], as well as picomolar-level dual inhibition of acetylcholinesterase (AChE) and hCA isoforms when appropriately substituted [2]. Unlike symmetric bis-benzylsulfamides, this compound's heterodimeric architecture—bearing a 3,4-dimethoxybenzyl moiety on one nitrogen and a 4-methoxybenzyl group on the other—creates a distinct electronic and steric environment whose impact on target binding and selectivity cannot be inferred from mono-substituted or symmetrically substituted analogs [1].

Why N-(3,4-Dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide Cannot Be Replaced by Generic Benzylsulfamide or Symmetric Analogs


Generic benzylsulfamide (CAS 104-22-3) and industrial-grade sulfamide are poor surrogates for this compound because benzylsulfamide class activity is exquisitely dependent on the number, position, and electronic nature of methoxy substituents on the benzyl rings [1]. In the Göksu et al. (2014) benzylsulfamide series, Ki values against hCA I spanned a 29-fold range (28.48–837.09 nM) and against hCA II a 2.4-fold range (112.01–268.01 nM) driven solely by benzyl substitution pattern variation [1]. Even within this narrow structural space, a single methoxy group positional shift can alter potency by more than an order of magnitude [1]. The target compound's asymmetric 3,4-dimethoxy/4-methoxy configuration produces a unique hydrogen-bonding and hydrophobic contact fingerprint at the enzyme active site that is not replicated by its closest symmetric analog, N,N'-bis(3,4-dimethoxybenzyl)sulfamide (CAS 337924-32-0), nor by the 4-methylbenzyl variant N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide (CAS 337924-36-4), where the loss of the 4-methoxy oxygen eliminates a critical hydrogen-bond acceptor [2]. Consequently, any procurement specification for a benzylsulfamide with defined CA or AChE inhibition properties must be compound-specific rather than class-based.

N-(3,4-Dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide: Comparator-Based Quantitative Differentiation Evidence


Asymmetric 3,4-Dimethoxy/4-Methoxy Substitution Polarizes Benzylsulfamide hCA I vs. hCA II Inhibitory Potency Relative to the Unsubstituted Benzylsulfamide Baseline

The unsubstituted benzylsulfamide (CAS 104-22-3) inhibits hCA I and hCA II with comparable potency (hCA I Ki ~130 nM; hCA II Ki ~120 nM), yielding an hCA II/hCA I selectivity ratio near unity (~0.92) . In contrast, within the Göksu et al. (2014) benzylsulfamide series featuring differential methoxy substitution patterns, hCA I Ki values ranged from 28.48 to 837.09 nM while hCA II Ki values clustered more tightly (112.01–268.01 nM) [1]. The 3,4-dimethoxybenzyl moiety on one arm provides additional hydrogen-bond acceptor capacity via the meta- and para-methoxy oxygens, which molecular docking studies indicate form supplementary interactions with residues in the hCA I active site that are absent in the narrower hCA II cavity [1]. This structural evidence supports that the target compound achieves differential isoenzyme engagement compared to unsubstituted benzylsulfamide, though direct Ki values for CAS 337924-42-2 remain to be published.

Carbonic anhydrase inhibition Isoenzyme selectivity Benzylsulfamide SAR

3,4-Dimethoxybenzyl Arm Introduces Cathepsin D Inhibitory Pharmacophore Absent in Simple Benzylsulfamides

A crystal structure of human cathepsin D (PDB: 4OD9) reveals that the N-(3,4-dimethoxybenzyl) pharmacophore engages the enzyme's S1' pocket through specific hydrophobic and hydrogen-bonding interactions [1]. The 3,4-dimethoxy substitution pattern was identified as a key determinant of binding affinity in a structure-guided optimization program that progressed from micromolar to nanomolar cathepsin D inhibitors [1]. The target compound retains this 3,4-dimethoxybenzyl recognition element on one sulfamide nitrogen, while the 4-methoxybenzyl arm provides a structurally differentiated second substitution site. Neither unsubstituted benzylsulfamide nor the symmetric N,N'-bis(3,4-dimethoxybenzyl)sulfamide (CAS 337924-32-0) offers this precise asymmetric arrangement combining one cathepsin D-recognized pharmacophore with a distinct second aryl moiety, which may enable dual-target profiling or serve as a versatile intermediate for further derivatization .

Cathepsin D inhibition Non-peptidic inhibitor Osteoarthritis target

4-Methoxybenzyl (MPM) Group Confers Orthogonal Chemical Stability Distinct from the 3,4-Dimethoxybenzyl (DMPM) Group Within the Same Molecule

The 4-methoxybenzyl (MPM) and 3,4-dimethoxybenzyl (DMPM) groups exhibit differential hydrogenolysis susceptibility when attached to the same molecular core [1]. Selective hydrogenolysis studies have demonstrated that the benzyl protecting group for hydroxy functions can be removed with Raney nickel in the presence of both MPM and DMPM groups, confirming their orthogonal stability profile [1]. Furthermore, MPM and DMPM groups show distinct cleavage kinetics under acidic conditions; trifluoroacetic acid-mediated cleavage of N-(4-methoxybenzyl)- and N-(3,4-dimethoxybenzyl)-N'-alkylsulfamides proceeds with different rates, enabling sequential deprotection strategies [2]. The target compound, bearing one MPM and one DMPM group on a sulfamide core, provides a built-in orthogonality handle that neither the symmetric bis-MPM nor bis-DMPM analogs can offer—each of those presents only a single deprotection chemistry option [2].

Protecting group orthogonality Hydrogenolysis selectivity Synthetic intermediate

Methoxy-Substituted Benzylsulfamides Achieve Picomolar hCA I and II Inhibition, Surpassing the Nanomolar Potency of Unsubstituted Benzylsulfamide and Clinical Standard Acetazolamide

Unsubstituted benzylsulfamide inhibits hCA I with Ki ~130 nM and hCA II with Ki ~120 nM . Acetazolamide, the clinical carbonic anhydrase inhibitor standard, exhibits hCA I IC₅₀ of 57.75 nM and hCA II IC₅₀ of 49.50 nM [1]. In marked contrast, the Akıncıoğlu et al. (2015) series of methoxy-substituted benzylsulfamides and sulfamoylcarbamates achieved Ki values of 45.9 ± 8.9–687.5 ± 84.3 pM for hCA I and 48.80 ± 8.2–672.2 ± 71.9 pM for hCA II—representing a potency enhancement of approximately 3–4 orders of magnitude relative to unsubstituted benzylsulfamide and clinically used acetazolamide [2]. The presence of methoxy groups on the benzyl rings was critical to achieving this picomolar potency, as these substituents establish additional hydrogen-bonding and van der Waals contacts within the enzyme active site, as confirmed by molecular docking [2]. While these picomolar Ki values are from sulfamides bearing acetophenone-derived benzyl groups rather than the exact 3,4-dimethoxy/4-methoxy substitution pattern, the data establish that methoxy-functionalized benzylsulfamides as a subclass operate in a potency domain fundamentally inaccessible to simple benzylsulfamide [2].

hCA I inhibition hCA II inhibition Picomolar potency

Asymmetric N,N'-Disubstitution Prevents the Symmetry-Induced Crystallinity Penalty Observed with Bis(3,4-dimethoxybenzyl)sulfamide, Potentially Improving Solubility and Formulation Handling

Symmetric N,N'-bis(3,4-dimethoxybenzyl)sulfamide (CAS 337924-32-0, MW 396.46, melting point ~118-119°C per analog data ) benefits from molecular symmetry that promotes dense crystal packing and high lattice energy, typically conferring reduced solubility in aqueous and organic media . The target asymmetric compound (MW 366.43) lowers molecular symmetry by differentiating the two N-benzyl substituents (3,4-dimethoxy vs. 4-methoxy), which is expected to disrupt crystal packing efficiency and lower the melting point relative to the symmetric bis(3,4-dimethoxy) analog . This principle is well-established in medicinal chemistry: asymmetric, desymmetrized compounds generally exhibit improved solubility, reduced crystallinity, and more favorable formulation properties compared to their symmetric counterparts . The 4-methoxybenzyl arm further reduces logP relative to the 4-methylbenzyl comparator (CAS 337924-36-4, MW 350.43 ), where the methoxy oxygen adds polarity and hydrogen-bond acceptor capacity without the steric bulk of a second 3,4-dimethoxy group .

Physicochemical properties Asymmetric sulfamide Solubility differentiation

Sulfamide Core Paired with 3,4-Dimethoxybenzyl Group Imparts Acetylcholinesterase Inhibitory Activity at Picomolar Concentrations, a Dual Pharmacology Absent in Classical Sulfonamide CA Inhibitors

The Akıncıoğlu et al. (2015) study demonstrated that sulfamide and sulfamoylcarbamate derivatives bearing methoxy-substituted aromatic groups inhibit both human carbonic anhydrase isoenzymes (hCA I and II) and acetylcholinesterase (AChE) with picomolar potency: AChE Ki values ranged from 4.52 ± 0.61 to 38.28 ± 6.84 pM [1]. This dual CA/AChE inhibition profile is mechanistically inaccessible to classical aromatic sulfonamide CA inhibitors (e.g., acetazolamide), which lack the sulfamide core's capacity to engage the AChE catalytic triad [1]. BindingDB entry BDBM50093581 (CHEMBL3585783) confirms that a structurally related sulfamide achieves an AChE IC₅₀ of 0.0270 nM (27 pM), demonstrating that the sulfamide-aryl pharmacophore is capable of single-digit picomolar AChE engagement [2]. The target compound's 3,4-dimethoxybenzyl group on one sulfamide nitrogen is particularly relevant: molecular docking studies show that methoxy substituents form hydrogen bonds with residues in the peripheral anionic site of AChE, while the sulfamide NH groups interact with the catalytic gorge [1].

Acetylcholinesterase inhibition Dual CA/AChE inhibitor Sulfamide scaffold

Priority Application Scenarios for N-(3,4-Dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide Based on Differentiated Evidence


Orthogonal Sequential Deprotection in Multi-Step Sulfamide Synthesis

When a synthetic route requires sequential, chemoselective unveiling of two sulfamide NH groups, this compound uniquely delivers built-in orthogonality: the 4-methoxybenzyl (MPM) and 3,4-dimethoxybenzyl (DMPM) arms exhibit differential TFA cleavage rates, enabling stepwise deprotection without additional protecting group manipulation [1]. This eliminates one synthetic step compared to symmetric bis-DMPM or bis-MPM analogs [1][2]. Researchers constructing libraries of unsymmetrically N-functionalized sulfamides should procure this compound as the enabling intermediate.

Carbonic Anhydrase Isoenzyme Selectivity Profiling with a Single-Compound Probe

The asymmetric 3,4-dimethoxy/4-methoxy architecture is predicted to yield an hCA I/II selectivity ratio intermediate between the non-selective benzylsulfamide baseline (ratio ~0.92) and the extreme selectivity achievable by fully methoxylated analogs (ratio up to ~7.5) [1][2]. Pharmacological profiling laboratories requiring a benzylsulfamide probe with defined, moderate isoenzyme bias for hCA I/II panel screening should select this compound over generic benzylsulfamide, as its substitution pattern provides a distinct selectivity fingerprint [1].

Dual-Target CA/AChE Inhibitor Lead Exploration in Neurodegenerative or Ocular Disease Programs

For drug discovery programs pursuing single-molecule dual inhibition of carbonic anhydrase and acetylcholinesterase—a strategy relevant to glaucoma (reducing intraocular pressure via CA inhibition while addressing cholinergic neurotransmission) and Alzheimer's disease—methoxy-substituted benzylsulfamides have demonstrated picomolar potency against both target classes [1][2]. This compound, bearing the requisite sulfamide core and methoxy-functionalized benzyl groups, belongs to one of the very few chemotypes capable of this dual pharmacology at sub-nanomolar concentrations, distinguishing it from the CA-only acetazolamide class [1].

Cathepsin D Pharmacophore Carrier for Osteoarthritis or Cancer Target Validation

The 3,4-dimethoxybenzyl moiety has been structurally validated as a cathepsin D recognition element via X-ray crystallography (PDB: 4OD9) [1]. The target compound delivers this validated pharmacophore on one sulfamide arm while retaining a distinct 4-methoxybenzyl group available for further conjugation or property modulation [1]. This scaffold is a rational starting point for medicinal chemistry efforts aimed at non-peptidic cathepsin D inhibition, particularly in osteoarthritis or breast cancer target validation studies where the aspartyl protease cathepsin D is implicated [1].

Quote Request

Request a Quote for N-(3,4-dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.